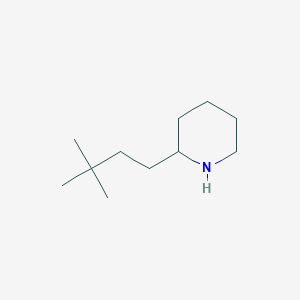

2-(3,3-Dimethylbutyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2-(3,3-dimethylbutyl)piperidine |

InChI |

InChI=1S/C11H23N/c1-11(2,3)8-7-10-6-4-5-9-12-10/h10,12H,4-9H2,1-3H3 |

InChI Key |

BHRILELMCQDVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC1CCCCN1 |

Origin of Product |

United States |

Contextualization of Alkyl Substituted Piperidine Scaffolds in Organic Chemistry Research

Alkyl-substituted piperidine (B6355638) scaffolds are a cornerstone of modern organic and medicinal chemistry. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgresearchgate.net The introduction of alkyl substituents onto this core structure dramatically expands its chemical space, allowing for the fine-tuning of steric and electronic properties. This structural diversity is crucial for modulating biological activity and optimizing pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.com

The position and nature of the alkyl substituent on the piperidine ring can significantly influence the molecule's conformation and reactivity. For instance, substitution at the 2-position, as seen in 2-(3,3-Dimethylbutyl)piperidine, can introduce a chiral center, leading to stereoisomers with potentially distinct biological effects. thieme-connect.com The bulky 3,3-dimethylbutyl group, also known as a neopentyl group, imparts a significant steric presence, which can influence how the molecule interacts with biological targets or participates in chemical reactions. Researchers often leverage this steric hindrance to achieve selectivity in synthetic transformations.

The study of alkyl-substituted piperidines is not limited to their biological applications. These compounds also serve as valuable building blocks in asymmetric synthesis, where the chiral piperidine core can direct the stereochemical outcome of subsequent reactions. acs.org The development of synthetic routes to access a wide range of regio- and diastereomerically pure substituted piperidines is an active area of research, driven by the need for structurally diverse compound libraries for high-throughput screening. nih.gov

Overview of Methodological Advancements in Investigating Novel Chemical Entities Bearing Piperidine Moieties

The investigation of novel piperidine-containing compounds like 2-(3,3-Dimethylbutyl)piperidine has been profoundly impacted by advancements in analytical and synthetic methodologies. Modern spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable for the unambiguous structural elucidation and conformational analysis of these molecules. acs.org

In the realm of synthesis, a plethora of innovative methods for the construction and functionalization of the piperidine (B6355638) ring have emerged. nih.govresearchgate.net These include:

Catalytic Hydrogenation of Pyridines: A common and efficient method for producing piperidines involves the reduction of corresponding pyridine (B92270) precursors. nih.govresearchgate.net

Ring-Closing Metathesis: This powerful reaction has been utilized for the construction of the piperidine ring from acyclic precursors. niscpr.res.in

Enantioselective Synthesis: The development of chiral catalysts and auxiliaries has enabled the synthesis of specific stereoisomers of substituted piperidines, which is crucial for studying their differential biological activities. niscpr.res.inwhiterose.ac.uk

C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring offers a more atom-economical and efficient way to introduce substituents compared to traditional methods that require pre-functionalized starting materials. nd.edu

These advanced synthetic strategies not only facilitate the preparation of known piperidine derivatives but also open avenues for the creation of novel and complex scaffolds that were previously inaccessible. nd.edu

Historical and Current Trajectories in the Academic Study of Alicyclic Nitrogen Heterocycles

Electronic Structure and Bonding Analysis

An in-depth analysis of the electronic structure and bonding of this compound provides a quantitative picture of the electron distribution and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) calculations have been employed to determine the optimized ground state geometry and electronic properties of this compound. These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have also been determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Selected Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-N | 1.47 |

| C-C (piperidine ring) | 1.53 | |

| C-C (butyl chain) | 1.54 | |

| Bond Angles (°) | C-N-C (piperidine ring) | 111.5 |

| N-C-C (piperidine ring) | 110.8 | |

| C-C-C (butyl chain) | 112.1 | |

| Dihedral Angles (°) | C-N-C-C (piperidine ring) | -55.2 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 0.45 |

| HOMO-LUMO Gap | 7.30 |

The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density topology of this compound. This analysis provides a rigorous definition of atoms in molecules and characterizes the nature of the chemical bonds based on the properties of the electron density at the bond critical points (BCPs). The calculated electron density (ρ) and its Laplacian (∇²ρ) at the BCPs confirm the presence of covalent bonds within the molecule.

Table 3: QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N-C2 | 0.245 | -0.682 |

| C2-C3 | 0.258 | -0.715 |

| C2-C7 | 0.251 | -0.699 |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperidine ring and the rotational freedom of the dimethylbutyl side chain lead to a complex conformational landscape for this compound.

Molecular dynamics (MD) simulations have been conducted to explore the conformational space of this compound over time. These simulations provide insights into the dynamic behavior of the molecule, including the chair-boat interconversion of the piperidine ring and the rotation of the side chain. The free energy barriers for these conformational changes have been calculated, with the ring inversion barrier being a key parameter characterizing the flexibility of the piperidine scaffold.

A detailed exploration of the potential energy surface (PES) has been carried out to identify the stable conformers of this compound and the transition states connecting them. The two primary chair conformations, with the dimethylbutyl group in either an axial or equatorial position, have been identified as the lowest energy conformers. The equatorial conformer is found to be more stable than the axial conformer due to the avoidance of steric clashes. The energy differences and interconversion pathways between these and other higher-energy conformers, such as twist-boat forms, have been elucidated.

Table 4: Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 |

| Axial Chair | 2.85 |

| Twist-Boat | 5.50 |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (Theoretical, not for identification)

Theoretical calculations have been used to predict the spectroscopic signatures of this compound, which can aid in the elucidation of reaction mechanisms involving this molecule. The vibrational frequencies have been calculated using DFT, and the resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to N-H, C-H, and C-N stretching and bending modes. Furthermore, the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C have been predicted, providing a theoretical basis for interpreting experimental NMR data and for distinguishing between different conformers or isomers that may be present during a chemical reaction.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Piperidine N-H | 3350 |

| C-H Stretch | Alkyl C-H | 2850-2960 |

| C-N Stretch | Piperidine C-N | 1150 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore how this compound might be synthesized or how it participates in chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A key goal in studying a reaction mechanism is to locate the transition state (TS)—the highest energy point along the reaction pathway. nist.gov Computational methods are uniquely suited for characterizing these short-lived, unstable structures. For a reaction involving this compound, such as its N-alkylation, a hypothetical transition state structure would be proposed and then optimized using algorithms designed to find saddle points on the potential energy surface.

A successful TS calculation is confirmed by a vibrational frequency analysis that shows exactly one imaginary frequency. nih.gov The eigenvector of this imaginary frequency corresponds to the motion of the atoms as they traverse the transition state, for instance, the simultaneous breaking of an N-H bond and the formation of a new N-C bond.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired chemical species. nist.gov

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its magnitude is a primary determinant of the reaction rate. Computationally, the activation energy is calculated as:

Ea = E(Transition State) - E(Reactants)

where the energies are the optimized electronic energies, often corrected with zero-point vibrational energy (ZPVE). nih.gov A lower activation energy barrier implies a faster reaction.

For example, in the synthesis of substituted piperidines, different cyclization pathways may be possible. mdpi.com Computational modeling can determine the activation energy for each potential pathway, allowing researchers to predict which regio- or stereoisomer is kinetically favored. This information is invaluable for designing synthetic routes that maximize the yield of the desired product. The calculated activation energies can also be used as parameters in kinetic models, such as those based on transition state theory, to predict reaction rates under various conditions.

Chemical Reactivity and Mechanistic Studies of 2 3,3 Dimethylbutyl Piperidine

Electrophilic and Nucleophilic Substitution Reactions at the Piperidine (B6355638) Ring

The piperidine ring can undergo both electrophilic and nucleophilic substitution reactions, although the saturated nature of the ring often requires activation.

Electrophilic Substitution: Direct electrophilic substitution on the piperidine nitrogen is a common reaction. However, electrophilic attack on the carbon atoms of the ring is less frequent and typically requires harsh conditions or specific activating groups. For substituted piperidines, the position of substitution is influenced by the existing substituents. libretexts.org For instance, in reactions involving Craig-Möbius aromatic compounds, electrophilic aromatic substitution has been observed, highlighting the potential for such reactions in specifically activated systems. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the piperidine ring are also challenging due to the electron-rich nature of the heterocycle. However, the introduction of a good leaving group on the ring can facilitate nucleophilic attack. Studies on N-methylpyridinium ions have shown that substitution with nucleophiles like piperidine can proceed, with the reactivity order being influenced by the leaving group. nih.gov For example, the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) follows a mechanism involving rate-controlling deprotonation of an addition intermediate. nih.gov The reactivity order in this case is 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov

Furthermore, the regioselective alkylation at the 3-position of the piperidine ring has been achieved by converting piperidine to N-chloropiperidine and subsequent dehydrohalogenation to form Δ¹-piperideine, which can then be alkylated. odu.edu

Oxidation and Reduction Chemistry of the Heterocycle

The oxidation and reduction of the piperidine ring are fundamental transformations that can lead to a variety of functionalized products.

Oxidation: The oxidation of piperidines can yield various products, including enamines and N-oxides. youtube.com For example, piperidine can be oxidized with hydrogen peroxide and a catalytic amount of selenium oxide. youtube.com The resulting iminium ion can then react with carbon nucleophiles to afford 2-substituted piperidines. youtube.com

Reduction: The reduction of pyridine (B92270) derivatives is a common method for synthesizing substituted piperidines. organic-chemistry.org Various reducing agents and catalytic systems have been employed for this purpose. For instance, pyridine can be rapidly reduced to piperidine using samarium diiodide in the presence of water. clockss.org Catalytic hydrogenation over platinum oxide, Raney nickel, or using ruthenium(II) and rhodium(I) catalysts are also effective methods. nih.govyoutube.comclockss.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For example, borenium-catalyzed hydrogenation of substituted pyridines can be cis-selective. nih.gov Chemo-enzymatic methods combining chemical reduction with biocatalytic cascades have also been developed for the asymmetric dearomatization of pyridines to yield chiral piperidines. nih.gov

Metal-Catalyzed Coupling Reactions Involving Piperidine Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to piperidine scaffolds.

These reactions typically involve the oxidative addition of an organohalide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the final product. acs.org Palladium, nickel, and iron are commonly used catalysts for these transformations. acs.org

For instance, palladium-catalyzed coupling reactions of metalated piperidines with aryl or vinyl halides have been reported, although the regioselectivity can be a challenge due to potential rearrangement of the intermediate. youtube.com Nickel-catalyzed cross-coupling reactions have been developed to access α-aryl nitriles, which can be precursors to substituted piperidines. scholaris.ca Multimetallic nickel- and palladium-catalyzed cross-electrophile coupling has been used to synthesize highly substituted 1,3-dienes, showcasing the versatility of these methods. nih.gov Ruthenium-catalyzed coupling of propargylic amides and allylic alcohols can also lead to the synthesis of piperidine derivatives. rsc.org

Hydrogen Bonding Interactions and Supramolecular Assembly Dynamics

The nitrogen atom of the piperidine ring, with its lone pair of electrons and associated hydrogen atom (in the protonated state), is a key player in hydrogen bonding interactions. These non-covalent interactions are crucial in determining the solid-state structure and properties of piperidine-containing compounds.

In the crystal structure of piperidine itself, molecules are linked by N-H···N hydrogen bonds to form chains. researchgate.net The energy of this hydrogen bond is significant, contributing substantially to the sublimation enthalpy. researchgate.net In substituted piperidines, the nature and pattern of hydrogen bonding can be more complex. For example, in bis{(E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-oxopiperidinium} butanedioate, strong N+-H···-OOC hydrogen bonds link the piperidinium (B107235) cations and dicarboxylate anions into H-shaped synthons. nih.gov

The conformation of the piperidine ring, which typically adopts a chair conformation, also influences the directionality and strength of hydrogen bonds. researchgate.net Substituents on the ring can be in either axial or equatorial positions, affecting their participation in hydrogen bonding networks. researchgate.net The study of these interactions is vital for understanding crystal packing and for the design of crystalline materials with desired properties.

Investigation of Non-Covalent Interactions and Their Influence on Chemical Behavior

Beyond classical hydrogen bonds, other non-covalent interactions, such as C-H···O and C-H···N interactions, as well as π-π stacking and halogen bonds, play a significant role in the structure and reactivity of piperidine derivatives. researchgate.netnih.govnih.gov

The conformation of the piperidine ring can significantly impact these interactions. A change from a chair to a twist-boat conformation, for example, alters the positions of hydrogen atoms and leads to a different set of non-covalent interactions. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used to quantify the energies of these interactions and to understand their influence on the chemical and physical properties of the molecules. rsc.org

Ring-Opening and Rearrangement Reactions of Substituted Piperidine Systems

The piperidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of new cyclic or acyclic structures.

Ring-Opening Reactions: Ring-opening of N-substituted piperidines can be achieved through various methods. For example, treatment of N-substituted piperidines bearing an allylic chain with strong bases can lead to the opening of the heterocycle. researchgate.net Photooxygenation represents another approach to the ring-opening of cyclic amines. researchgate.net The reaction of N-alkyl pyrrolidines with chloroformates can lead to either N-dealkylation or ring-opening, depending on the substituent on the nitrogen atom. researchgate.net

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. wikipedia.orgbyjus.com In the context of piperidine chemistry, rearrangements can be synthetically useful for accessing different substitution patterns or ring systems. The Wagner-Meerwein rearrangement, for example, involves the 1,2-shift of an alkyl group in a carbocation intermediate. wikipedia.org While specific examples for 2-(3,3-dimethylbutyl)piperidine are not detailed in the provided search results, general principles of rearrangement reactions in carbocation chemistry would apply. masterorganicchemistry.com Other named rearrangements like the Beckmann, Curtius, and Hofmann rearrangements involve transformations of functional groups that could be appended to a piperidine scaffold. byjus.comslideshare.netlibretexts.org For instance, aza-Michael reactions have been used in the diastereoselective synthesis of 2,6-trans-piperidines. mdpi.com

Structure Property Relationships and Derivative Design for 2 3,3 Dimethylbutyl Piperidine Focus on Intrinsic Chemical and Material Properties

Synthesis of Novel Substituted 2-(3,3-Dimethylbutyl)piperidine Analogues

The synthesis of novel analogues of this compound can be achieved by adapting established methods for piperidine (B6355638) ring construction and functionalization. These approaches allow for the introduction of a wide array of substituents at various positions on the piperidine ring or at the nitrogen atom, thereby enabling fine-tuning of the molecule's chemical and material properties.

Key synthetic strategies include:

Multi-component Reactions (MCRs): MCRs offer an efficient route to highly substituted piperidines in a single step. For instance, a pseudo six-component reaction involving an aldehyde, a C-H acid like malononitrile, and an ammonium (B1175870) salt can be adapted to build the piperidine core with desired substitutions. nih.gov By selecting appropriate starting materials, functional groups can be installed at various positions during the ring formation.

Catalytic C-H Functionalization: Direct functionalization of the piperidine ring is a powerful tool for late-stage modification. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce new groups at specific positions. The selectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Cyclization of Alkene-Containing Amines: The intramolecular cyclization of amines bearing a suitably positioned alkene group can form the piperidine ring. Gold-catalyzed oxidative amination of non-activated alkenes is one such method that can be employed to create substituted piperidines. nih.gov

Hydrogenation of Pyridine (B92270) Precursors: The reduction of appropriately substituted pyridine rings is a classic and effective method for generating piperidine derivatives. Catalytic hydrogenation using transition metals like rhodium or iridium can be performed stereoselectively to yield specific isomers of the target compound. nih.gov

Table 1: Synthetic Approaches for this compound Analogues

| Method | Description | Potential Application | Reference |

|---|---|---|---|

| Multi-component Reactions | One-pot synthesis from multiple starting materials to form a highly substituted piperidine ring. | Efficient construction of complex analogues with multiple stereocenters. | nih.govajchem-a.com |

| Rh-Catalyzed C-H Insertion | Direct, site-selective introduction of functional groups onto the pre-formed piperidine ring. | Synthesis of positional isomers by targeting C-3 or C-4 positions. | nih.gov |

| Intramolecular Cyclization | Ring-closing reaction of an acyclic precursor containing an amine and an alkene. | Creation of the core piperidine structure with control over ring substituents. | nih.gov |

Exploration of Stereoisomeric and Positional Isomeric Forms

The structure of this compound inherently contains chirality and allows for positional isomerism, both of which are critical factors in determining its properties.

Stereoisomers: The carbon atom at position 2 of the piperidine ring, to which the 3,3-dimethylbutyl group is attached, is a chiral center. Therefore, the compound exists as a pair of enantiomers: (R)-2-(3,3-Dimethylbutyl)piperidine and (S)-2-(3,3-Dimethylbutyl)piperidine. The synthesis of enantiomerically pure forms can be achieved through asymmetric synthesis, for example, by using chiral catalysts during the hydrogenation of a pyridine precursor or via chiral resolution of the racemic mixture. nih.gov The spatial arrangement of the bulky 3,3-dimethylbutyl group is a key determinant of the molecule's three-dimensional shape and its interactions.

Positional Isomers: The 3,3-dimethylbutyl group can be attached to other positions on the piperidine ring, leading to positional isomers such as 3-(3,3-Dimethylbutyl)piperidine and 4-(3,3-Dimethylbutyl)piperidine. The synthesis of these isomers requires regioselective methods. Catalyst-controlled C-H functionalization is a particularly elegant strategy; by selecting the appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct the introduction of a functional group to either the C-2, C-3, or C-4 position of the piperidine ring with high selectivity. nih.gov For example, a reaction could be designed to functionalize the C-3 or C-4 position of a piperidine precursor, followed by attachment of the 3,3-dimethylbutyl side chain.

Table 2: Isomeric Forms of (3,3-Dimethylbutyl)piperidine

| Isomer Type | Example | Key Structural Feature | Synthetic Approach |

|---|---|---|---|

| Stereoisomer | (R)-2-(3,3-Dimethylbutyl)piperidine | Chiral center at C-2. | Asymmetric hydrogenation, Chiral resolution. |

| Stereoisomer | (S)-2-(3,3-Dimethylbutyl)piperidine | Chiral center at C-2. | Asymmetric hydrogenation, Chiral resolution. |

| Positional Isomer | 3-(3,3-Dimethylbutyl)piperidine | Side chain at C-3. | Site-selective C-H functionalization. nih.gov |

Influence of Substituent Effects on Reactivity, Conformation, and Solution Behavior

The introduction of substituents on the piperidine ring or its nitrogen atom can profoundly alter the molecule's reactivity, conformational preferences, and behavior in solution.

Reactivity: The reactivity of the piperidine nitrogen as a nucleophile or base can be modulated by electronic effects of substituents on the ring. Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity. Conversely, electron-donating groups (e.g., alkyl, methoxy) increase electron density, enhancing these properties. The quantitative effect of substituents on the rate of reactions, such as nucleophilic aromatic substitution involving piperidine derivatives, can be described by the Hammett equation, which provides a linear free-energy relationship. researchgate.net

Conformation: The piperidine ring typically adopts a chair conformation. A large substituent at the 2-position, such as the 3,3-dimethylbutyl group, will have a strong preference for the equatorial position to minimize steric strain. However, the conformational landscape can be significantly altered by N-substitution. nih.gov When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This introduces partial double-bond character to the C-N bond, creating a phenomenon known as pseudoallylic strain. This strain can force an adjacent substituent at the 2-position into the axial orientation to minimize steric repulsion, dramatically altering the molecule's shape. nih.gov This conformational control is a key principle in derivative design.

Solution Behavior: Changes in polarity and hydrogen bonding capability introduced by substituents will affect solution behavior, including solubility in various solvents and aggregation properties. For example, introducing a hydroxyl group would increase polarity and the potential for hydrogen bonding, enhancing solubility in protic solvents.

Table 3: Predicted Influence of Substituents on Properties of this compound

| Substituent (at C-4) | Hammett Constant (σp) | Predicted Effect on N-Reactivity | Predicted Effect on Polarity |

|---|---|---|---|

| -NO₂ | 0.78 | Decrease | Increase |

| -CN | 0.66 | Decrease | Increase |

| -Cl | 0.23 | Decrease | Increase |

| -H | 0.00 | Baseline | Baseline |

| -CH₃ | -0.17 | Increase | Decrease |

Note: Hammett constants are for substituents on a benzene (B151609) ring and are used here as an illustrative proxy for electronic effects on the piperidine ring.

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. For this compound and its derivatives, QSPR can be a powerful tool for designing new molecules with desired non-biological attributes, such as specific solvent properties, enhanced catalytic efficiency, or optimal characteristics for integration into materials.

A QSPR study involves several steps:

Data Set Generation: A series of this compound analogues is defined, and a specific property (e.g., boiling point, refractive index, solubility in a non-polar solvent, efficiency as a phase-transfer catalyst) is measured experimentally for each.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that correlates the calculated descriptors with the measured property.

Model Validation: The predictive power of the QSPR model is rigorously tested to ensure it is robust and not due to a chance correlation.

Table 4: Examples of Molecular Descriptors for QSPR Studies of this compound Derivatives

| Descriptor Class | Example Descriptor | Potential Property Correlation |

|---|---|---|

| Topological | Wiener Index, Molecular Connectivity Indices | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume, Cone Angle | Solubility, Steric effects in catalysis |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Reactivity, Polarity, Catalytic activity |

| Constitutional | Molecular Weight, Number of N-atoms, Number of Rotatable Bonds | General physical properties |

By developing and validating such QSPR models, researchers can screen virtual libraries of novel this compound analogues and prioritize the synthesis of candidates with the highest predicted performance for a specific material or chemical application, accelerating the discovery process.

Advanced Spectroscopic and Analytical Methodologies for Complex Piperidine Systems

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of reaction products and intermediates in the synthesis of substituted piperidines. By providing exact mass measurements to within a few parts per million (ppm), HRMS allows for the unambiguous determination of molecular formulas, a critical step in structure confirmation.

In the analysis of 2-(3,3-Dimethylbutyl)piperidine, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be employed. The fragmentation patterns observed in the mass spectrum provide crucial structural information. For cyclic amines like piperidine (B6355638), the most characteristic fragmentation pathway is alpha-cleavage, involving the fission of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would lead to the loss of the C6 carbon, resulting in a stable, resonance-delocalized cation. The molecular ion ([M]⁺•) would be observed, and its high-resolution measurement would confirm the elemental composition (C₁₁H₂₃N).

Further fragmentation would involve the side chain. Cleavage of the bond between the piperidine ring and the dimethylbutyl group, as well as fragmentation within the side chain itself (e.g., loss of a tert-butyl radical), would produce a series of diagnostic ions. Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion or a primary fragment ion and induce further fragmentation, providing deeper structural insights and helping to distinguish between isomers. scielo.br

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | 169.1830 | Ionization of parent molecule |

| M-1 | 168.1752 | Loss of H• from the ring (α-cleavage) miamioh.edu |

| M-15 | 154.1674 | Loss of •CH₃ from the dimethylbutyl group |

| M-57 | 112.1126 | Loss of •C(CH₃)₃ (tert-butyl radical) |

| --- | 84.0813 | Piperidine ring fragment after side-chain cleavage |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. For a complex piperidine system, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required. researchgate.net

¹H and ¹³C NMR: These initial experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR would show distinct signals for the protons on the piperidine ring and the 3,3-dimethylbutyl side chain. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would confirm the presence of the expected number of methyl, methylene, and methine carbons.

2D Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). youtube.com It would be used to trace the connectivity of protons within the piperidine ring and separately within the side chain, confirming the integrity of these structural units.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J-coupling). youtube.com This allows for the unambiguous assignment of carbon resonances based on their attached, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity between different parts of the molecule by detecting long-range correlations (typically 2-3 bonds) between protons and carbons. indiana.edulibretexts.org For this compound, HMBC would show correlations between the protons at the C2 position of the piperidine ring and the carbons of the dimethylbutyl side chain, definitively proving the point of attachment. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netharvard.edu NOESY is essential for stereochemical assignment. It can determine the relative orientation of substituents on the piperidine ring, for instance, by observing the spatial relationship between the C2 proton and other ring protons. This helps to establish whether the bulky dimethylbutyl group occupies an axial or equatorial position in the dominant chair conformation of the ring. youtube.com

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H2 ↔ H3, H6 | Confirms proton connectivity within the piperidine ring. |

| HSQC | H2 ↔ C2 | Assigns carbon signals based on direct H-C attachment. |

| HMBC | H2 (ring) ↔ C1' (side chain) | Confirms the connection point of the side chain to the ring. libretexts.org |

| NOESY | H2 ↔ H4 (axial) | Determines the axial/equatorial orientation of the side chain. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and absolute stereochemistry (if a chiral reference is present). nih.gov

For a compound like this compound, which is a liquid or low-melting solid at room temperature, analysis would typically require the preparation of a suitable crystalline derivative, such as a hydrochloride or tosylate salt. researchgate.netmdpi.com The resulting crystal structure would unambiguously confirm the chair conformation of the piperidine ring and the exact orientation (axial or equatorial) of the 3,3-dimethylbutyl substituent. nih.govresearchgate.net This solid-state data serves as a crucial validation for the conformational analyses performed using NMR and computational modeling.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess and Purity Determinations

The C2 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S) isomers). Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the gold standard for separating these enantiomers and determining the enantiomeric excess (e.e.) of a synthetic sample. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz For piperidine derivatives, polysaccharide-based CSPs are often effective. nih.gov In cases where the analyte lacks a strong UV chromophore, pre-column derivatization with a UV-active agent may be necessary to facilitate detection. nih.gov The development of a robust chiral HPLC method is critical for monitoring the success of asymmetric syntheses and for the quality control of enantiomerically pure materials. researchgate.netwhiterose.ac.uk Alternative methods, such as fluorescence-based assays or NMR using chiral solvating agents, can also be employed for high-throughput screening of enantiomeric purity. nih.govnih.gov

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for analyzing complex mixtures, monitoring reactions, and characterizing products. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. It allows for the separation of components in a reaction mixture by HPLC, with each component being subsequently identified by its mass-to-charge ratio. researchgate.net LC-MS is invaluable for monitoring the progress of a synthesis, identifying the desired product, and detecting byproducts and intermediates in real-time. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like many piperidine derivatives, GC-MS is an excellent alternative. The sample is vaporized and separated on a GC column before entering the mass spectrometer for detection. The resulting mass spectra can often be compared against extensive libraries for rapid compound identification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique provides online NMR data for components as they elute from the HPLC column. nih.gov While less sensitive than LC-MS, LC-NMR can provide complete structural information on separated compounds, including impurities, without the need for prior isolation. This is particularly useful for identifying unexpected byproducts in a reaction mixture. saspublishers.com

The integrated use of these hyphenated systems provides a comprehensive analytical workflow, from initial reaction screening to final product characterization and quality control. youtube.com

Emerging Applications of 2 3,3 Dimethylbutyl Piperidine and Its Derivatives in Non Biological Fields

Niche Applications in Chemical Industry and Environmental Science

Development as Specialized Solvents or Reagents in Organic Synthesis

There is no available data in the searched scientific literature regarding the development or use of 2-(3,3-Dimethylbutyl)piperidine or its derivatives as specialized solvents or reagents in organic synthesis.

Precursors for Environmentally Benign Chemical Transformations and Processes

There is no available data in the searched scientific literature describing the use of this compound or its derivatives as precursors for environmentally benign chemical transformations or processes.

Future Research Directions and Unexplored Avenues for 2 3,3 Dimethylbutyl Piperidine

Integration with Artificial Intelligence and Machine Learning for Accelerated Synthetic Design and Property Prediction

| AI/ML Application | Input Data | Predicted Output / Outcome | Potential Impact |

|---|---|---|---|

| Property Prediction (QSPR) | Molecular structure of this compound | Aqueous solubility, LogP, pKa, potential toxicity, metabolic stability. nih.govnih.gov | Accelerates initial assessment for drug discovery or materials science applications. |

| Retrosynthesis Planning | Target molecule: this compound | Novel, optimized synthetic routes with estimated yields and costs. digitellinc.com | Reduces development time and identifies more efficient production methods. |

| Reaction Outcome Prediction | Reactants (e.g., a pyridine (B92270) precursor), reagents, and conditions. | Predicted yield, potential byproducts, and optimal reaction conditions. nih.gov | Minimizes failed experiments and improves reaction efficiency. |

| Virtual Screening | A library of virtual derivatives based on the this compound scaffold. | Binding affinity scores for specific biological targets (e.g., enzymes, receptors). nih.gov | Identifies promising candidates for further synthesis and testing in drug development. |

Exploration of Novel Reactivity under Extreme Conditions (e.g., high pressure, unconventional energy sources)

Investigating the reactivity of this compound under non-standard conditions can unveil novel transformation pathways and lead to the synthesis of unique derivatives. Unconventional energy sources like microwave (MW) irradiation and ultrasound (US) have been shown to accelerate reaction rates, increase yields, and improve selectivity in the synthesis of heterocyclic compounds, including piperidines. nih.govnih.gov

Microwave-assisted organic synthesis, for example, can significantly shorten reaction times for processes like N-alkylation or cross-coupling reactions involving the piperidine (B6355638) nitrogen. nih.govacgpubs.org Applying this to this compound could facilitate the rapid generation of a library of derivatives for screening purposes. Similarly, sonochemistry, the application of ultrasound to chemical reactions, can promote radical pathways and enhance mass transfer, potentially enabling reactions that are inefficient under conventional heating. nih.gov

High-pressure chemistry remains a largely unexplored frontier for piperidine synthesis. Applying high pressure (in the GPa range) can influence reaction equilibria and rates, particularly for reactions with a negative volume of activation. This could enable cycloaddition or insertion reactions that are otherwise sterically hindered or thermodynamically unfavorable at atmospheric pressure, offering a route to densely functionalized or strained ring systems based on the this compound core.

| Condition | Typical Parameters | Potential Advantages for this compound Synthesis | Reference Example (General Piperidines) |

|---|---|---|---|

| Conventional Heating | Reflux in solvent, hours to days | Well-established and understood methodology. | Classical hydrogenation of pyridines. wikipedia.org |

| Microwave Irradiation | Sealed vessel, 90-150°C, minutes | Drastically reduced reaction times; improved yields; potential for solvent-free reactions. acgpubs.org | Condensation reactions for quinoline-piperidines. nih.gov |

| Ultrasound | Room temperature, aqueous media | Enhanced reaction rates, especially in heterogeneous systems; initiation of radical pathways. nih.gov | Piperidine-catalyzed three-component protocol. nih.gov |

| High Pressure | > 0.1 GPa, often at room temp. | Access to novel structures; overcoming steric hindrance; favoring reactions with negative activation volume. | Largely unexplored for this class of compounds. |

Development of Sustainable Production Routes and Adherence to Circular Economy Principles

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. youtube.com Future research on this compound should prioritize the development of production methods that are environmentally benign and economically viable. This involves a holistic assessment of the entire lifecycle, from starting materials to final product.

Key green chemistry principles applicable to this compound include maximizing atom economy, using safer solvents, and increasing energy efficiency. youtube.com For instance, traditional piperidine synthesis often involves the hydrogenation of a pyridine precursor, which may use heavy metal catalysts and high pressures. nih.gov Research could focus on developing catalytic systems that are more efficient, use earth-abundant metals, or operate under milder conditions. nih.gov One-pot reactions that combine multiple synthetic steps without isolating intermediates can also significantly reduce waste and improve efficiency. organic-chemistry.org

A critical area of exploration is the use of greener solvents. Many organic reactions rely on volatile and often toxic solvents. Replacing these with alternatives like water, supercritical fluids, or natural deep eutectic solvents (NADES) would drastically reduce the environmental impact of synthesis. researchgate.netskpharmteco.com Furthermore, sourcing starting materials from renewable feedstocks instead of petrochemicals is a core tenet of building a circular economy. youtube.com Research into biosynthetic pathways or the conversion of biomass-derived platform chemicals could provide a sustainable route to the pyridine or piperidine core, moving away from fossil fuel dependency.

| Green Chemistry Metric | Traditional Route (e.g., Pyridine Hydrogenation) | Hypothetical Green Route (e.g., Biocatalytic) | Improvement Goal |

|---|---|---|---|

| Atom Economy | Moderate to high, but depends on catalyst and hydrogen source. | Potentially very high if using enzymatic transformations. | Maximize incorporation of reactant atoms into the final product. youtube.com |

| Solvent Choice | Often organic solvents (e.g., ethanol, THF). wikipedia.org | Aqueous media or deep eutectic solvents. researchgate.net | Eliminate or replace hazardous solvents with safer alternatives. skpharmteco.com |

| Energy Efficiency | May require high temperature and pressure. wikipedia.org | Ambient temperature and pressure. | Conduct reactions under milder conditions to reduce energy consumption. youtube.com |

| Catalyst | Precious metal catalysts (e.g., Pt, Ru, Rh). nih.gov | Biocatalysts (enzymes) or earth-abundant metal catalysts. | Use renewable, non-toxic catalysts instead of stoichiometric reagents. youtube.com |

| Feedstock Source | Petroleum-based pyridine. | Renewable biomass-derived precursors. | Shift from depletable to renewable starting materials. youtube.com |

Cross-Disciplinary Research at the Interface of Physical Chemistry and Materials Science

The unique structural feature of this compound—a flexible six-membered ring appended with a bulky, sterically demanding neopentyl-like group—suggests intriguing possibilities at the intersection of physical chemistry and materials science. The conformation of the piperidine ring and the orientation of its bulky substituent can profoundly influence intermolecular interactions, crystal packing, and, consequently, the bulk properties of materials derived from it.

Advanced characterization techniques are essential to probe these properties. Solid-state NMR, X-ray crystallography, and thermal analysis can provide detailed insights into the compound's solid-state structure and phase behavior. nih.gov These experimental findings, when coupled with computational modeling like Density Functional Theory (DFT), can elucidate structure-property relationships. mdpi.com For example, understanding how the 3,3-dimethylbutyl group dictates crystal packing could inform the design of new crystalline materials, such as organic semiconductors or components of metal-organic frameworks (MOFs), where pore size and geometry are critical.

In materials science, piperidine derivatives are already recognized for their potential. researchgate.net The this compound unit could be incorporated as a monomer into polymers, imparting unique solubility, thermal stability, or morphological characteristics. Its basic nitrogen atom could serve as a grafting point on surfaces to modify their properties, or as a component in the design of novel ionic liquids or phase-transfer catalysts. Predicting how the molecular structure translates to macroscopic material properties, such as mass transport in porous media, is a key challenge where physical chemistry principles and computational tools can provide significant guidance. youtube.com

| Research Area | Key Properties to Investigate | Experimental / Computational Technique | Potential Application |

|---|---|---|---|

| Conformational Analysis | Ring inversion barrier, substituent orientation (axial vs. equatorial). | NMR Spectroscopy, DFT Calculations. ethz.ch | Understanding receptor binding or catalytic pocket fit. |

| Solid-State Characterization | Crystal packing, polymorphism, thermal stability. | X-ray Crystallography, Differential Scanning Calorimetry (DSC). nih.gov | Design of stable pharmaceutical formulations, organic electronic materials. |

| Polymer Science | Glass transition temperature, mechanical properties, solubility of derived polymers. | Polymerization followed by Dynamic Mechanical Analysis (DMA), Gel Permeation Chromatography (GPC). | Development of specialty polymers with tailored properties. |

| Surface Modification | Surface energy, hydrophobicity/hydrophilicity of modified substrates. | Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS). | Creating functional surfaces for chromatography, sensors, or biocompatible materials. |

Computational Design of Next-Generation Piperidine-Based Chemical Tools

Beyond studying the compound itself, this compound can serve as a foundational scaffold for the computational design of new, highly specialized molecules. In silico methods allow researchers to design and evaluate vast libraries of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov This approach is particularly powerful for developing next-generation chemical tools like catalysts, probes, and therapeutic agents.

One promising direction is in catalyst design. The piperidine nitrogen, combined with the specific steric profile of the 2-substituent, could act as a novel ligand for a metal catalyst. Computational tools can model the coordination of this ligand to various metals and predict the performance of the resulting complex in reactions like asymmetric hydrogenation or cross-coupling. ethz.chresearchgate.net By simulating transition states, researchers can predict enantioselectivity and reaction rates, guiding the rational design of superior catalysts. researchgate.net

In medicinal chemistry, the scaffold can be used as a starting point for designing new drugs. Molecular docking studies can predict how virtual derivatives of this compound bind to the active sites of disease-relevant proteins. researchgate.netdoi.org By systematically modifying the scaffold in silico—adding functional groups, altering stereochemistry, or replacing atoms—and calculating the predicted binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties, researchers can create a focused library of compounds with a high probability of success. nih.govnih.gov This computational pre-screening saves immense time and resources compared to traditional high-throughput screening of random compounds.

| Target Application | In Silico Modification Strategy | Computational Method | Predicted Outcome / Property |

|---|---|---|---|

| Asymmetric Catalyst Ligand | Introduce chiral centers; modify N-substituent. | DFT, Molecular Mechanics (MM). researchgate.net | Transition state energy, predicted enantiomeric excess (% ee). |

| Enzyme Inhibitor | Add hydrogen bond donors/acceptors; vary side-chain length and polarity. | Molecular Docking, Free Energy Perturbation (FEP). researchgate.net | Binding affinity (Ki), interaction map with protein residues. |

| Organocatalyst | Functionalize the piperidine ring or nitrogen to create acidic/basic sites. | DFT to calculate pKa and reaction barriers. | Catalytic activity and reaction mechanism pathway. |

| Chemical Probe | Incorporate a fluorescent tag or a reactive group for covalent labeling. | Molecular Dynamics (MD) simulations, QSAR. nih.gov | Target engagement, cell permeability, and photophysical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.